Noxiptiline

Overview

Description

Preparation Methods

The synthesis of noxiptiline involves several steps:

Starting Material: The ketone dibenzosuberenone is treated with hydroxylamine to form its ketoxime.

Alkylation: The ketoxime undergoes base-catalyzed alkylation with 2-chloro-N,N-dimethylethylamine to yield this compound.

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Noxiptiline undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed pathways are less commonly documented.

Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Noxiptiline has been extensively studied for its applications in various fields:

Chemistry: It serves as a model compound for studying the synthesis and reactions of tricyclic antidepressants.

Biology: Research focuses on its effects on neurotransmitter systems, particularly serotonin and norepinephrine reuptake.

Medicine: Primarily used in the treatment of depression, it has also been studied for its potential effects on other psychiatric disorders.

Industry: Its synthesis and production methods are of interest for pharmaceutical manufacturing.

Mechanism of Action

Noxiptiline exerts its antidepressant effects by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. It binds to the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron . This action helps alleviate symptoms of depression by improving mood and emotional stability.

Comparison with Similar Compounds

Noxiptiline is similar to other tricyclic antidepressants such as imipramine and amitriptyline. it is distinguished by its high efficacy and faster onset of action . Other similar compounds include:

Imipramine: Another tricyclic antidepressant with similar mechanisms but different side effect profiles.

Amitriptyline: Known for its sedative properties, it is often compared with this compound in terms of efficacy and side effects.

Nortriptyline: A metabolite of amitriptyline, it has a similar mechanism but is often used for different clinical indications.

This compound’s unique properties make it a valuable compound in both clinical and research settings.

Biological Activity

Noxiptiline, a tricyclic antidepressant (TCA), was introduced in the 1970s primarily for treating major depressive disorder. Its biological activity is linked to its pharmacological effects on neurotransmitter systems, particularly serotonin and norepinephrine. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy, side effects, and relevant research findings.

This compound operates primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI) . By blocking the reuptake of serotonin and norepinephrine, it increases the synaptic concentrations of these neurotransmitters, which is crucial for mood regulation. The drug also exhibits antagonistic activity at various receptors, including:

- Histamine H1 receptors : Contributing to sedation.

- Muscarinic acetylcholine receptors : Leading to anticholinergic side effects.

- Alpha-1 adrenergic receptors : Potentially affecting blood pressure regulation.

Efficacy in Clinical Studies

Research has demonstrated that this compound is effective in alleviating depressive symptoms. A meta-analysis of various TCAs indicates that this compound shares similar efficacy profiles with other TCAs like amitriptyline and imipramine. Below is a summary of findings from key studies:

| Study | Sample Size | Outcome | Findings |

|---|---|---|---|

| Hirschfeld et al. (1997) | 2013 participants | Efficacy of low-dose TCAs | Low-dose TCAs resulted in significant symptom reduction compared to placebo (OR 1.65) |

| PMC 8361619 (2021) | 590 participants | Comparison with placebo | This compound showed a statistically significant reduction in depressive symptoms (SMD -0.42) |

| PMC 7003563 (2003) | 10,590 participants | Comprehensive review | Evidence supports the beneficial effects of TCAs over placebo with high risk of bias noted |

Side Effects and Safety Profile

While effective, this compound is associated with several side effects typical of TCAs. Common adverse effects include:

- Sedation : Due to H1 receptor antagonism.

- Anticholinergic effects : Such as dry mouth, blurred vision, constipation, and urinary retention.

- Cardiovascular issues : Including orthostatic hypotension and potential arrhythmias.

A systematic review indicated that TCAs have a higher incidence of serious adverse events compared to placebo (OR 2.78) .

Case Studies

Several case studies have illustrated the practical applications and outcomes of using this compound in clinical settings:

-

Case Study on Treatment-Resistant Depression :

- Patient Profile : A 45-year-old male with major depressive disorder unresponsive to SSRIs.

- Intervention : Initiated on this compound at a dose of 75 mg/day.

- Outcome : Significant improvement in mood and reduction in anxiety symptoms after 6 weeks.

-

Pediatric Use Case :

- Patient Profile : A 12-year-old female diagnosed with depression.

- Intervention : Treated with low-dose this compound (30 mg/day).

- Outcome : Notable decrease in depressive symptoms with manageable side effects.

Properties

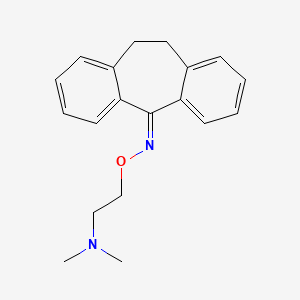

IUPAC Name |

N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylideneamino)oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-21(2)13-14-22-20-19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTURHKXTUDRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCON=C1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4985-15-3 (mono-hydrochloride) | |

| Record name | Noxiptiline [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003362456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10187311 | |

| Record name | Noxiptiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3362-45-6 | |

| Record name | Noxiptiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3362-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noxiptiline [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003362456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noxiptiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOXIPTILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF7D3NY7EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.